

spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexyl acetate

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A comprehensive guide to the spectroscopic analysis of **2-Methylcyclohexyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methylcyclohexyl acetate**, complete with detailed experimental protocols and a workflow for structural elucidation.

Spectroscopic Data for 2-Methylcyclohexyl Acetate

The structural elucidation of **2-Methylcyclohexyl acetate** ($C_9H_{16}O_2$) relies on the combined interpretation of NMR, IR, and Mass Spectrometry data.^{[1][2][3][4][5]} Below are the key spectroscopic data presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^{[6][7][8]}

¹H NMR Spectral Data

Predicted ¹H NMR data is available, providing expected chemical shifts for the protons in the molecule.^[9] Actual experimental data can vary slightly based on solvent and instrument parameters.

Proton Assignment	Predicted Chemical Shift (ppm)
-O-CH-	~4.5 - 5.0
-CH-CH ₃	~1.5 - 1.8
Cyclohexyl -CH ₂ -	~1.0 - 2.0
-CH ₃ (on ring)	~0.8 - 1.0
-C(=O)-CH ₃	~2.0

¹³C NMR Spectral Data

The following table summarizes the key signals in the ¹³C NMR spectrum of **2-Methylcyclohexyl acetate**.[\[1\]](#)

Carbon Assignment	Chemical Shift (ppm)
-C=O (Carbonyl)	~170
-O-CH-	~75
Cyclohexyl carbons	~20 - 40
-CH ₃ (on ring)	~15 - 20
-C(=O)-CH ₃	~21

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[10\]](#)[\[11\]](#)[\[12\]](#) The IR spectrum of **2-Methylcyclohexyl acetate** shows characteristic absorptions for an ester.[\[1\]](#)

Vibrational Mode	Absorption Range (cm ⁻¹)	Functional Group
C=O Stretch	~1735	Ester
C-O Stretch	~1240	Ester
C-H Stretch (sp ³)	~2850 - 3000	Alkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15][16] The molecular weight of **2-Methylcyclohexyl acetate** is 156.22 g/mol .[2][3][4][17]

m/z Value	Interpretation
156	Molecular Ion (M ⁺)
114	[M - C ₂ H ₂ O] ⁺
98	[M - CH ₃ COOH] ⁺ (Loss of acetic acid)
81	Cyclohexenyl fragment
43	[CH ₃ CO] ⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methylcyclohexyl acetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][18]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[18]

- Data Acquisition: Transfer the solution to a clean NMR tube.[6] Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation (Thin Film Method): As **2-Methylcyclohexyl acetate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[12]
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the clean salt plates.
- Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

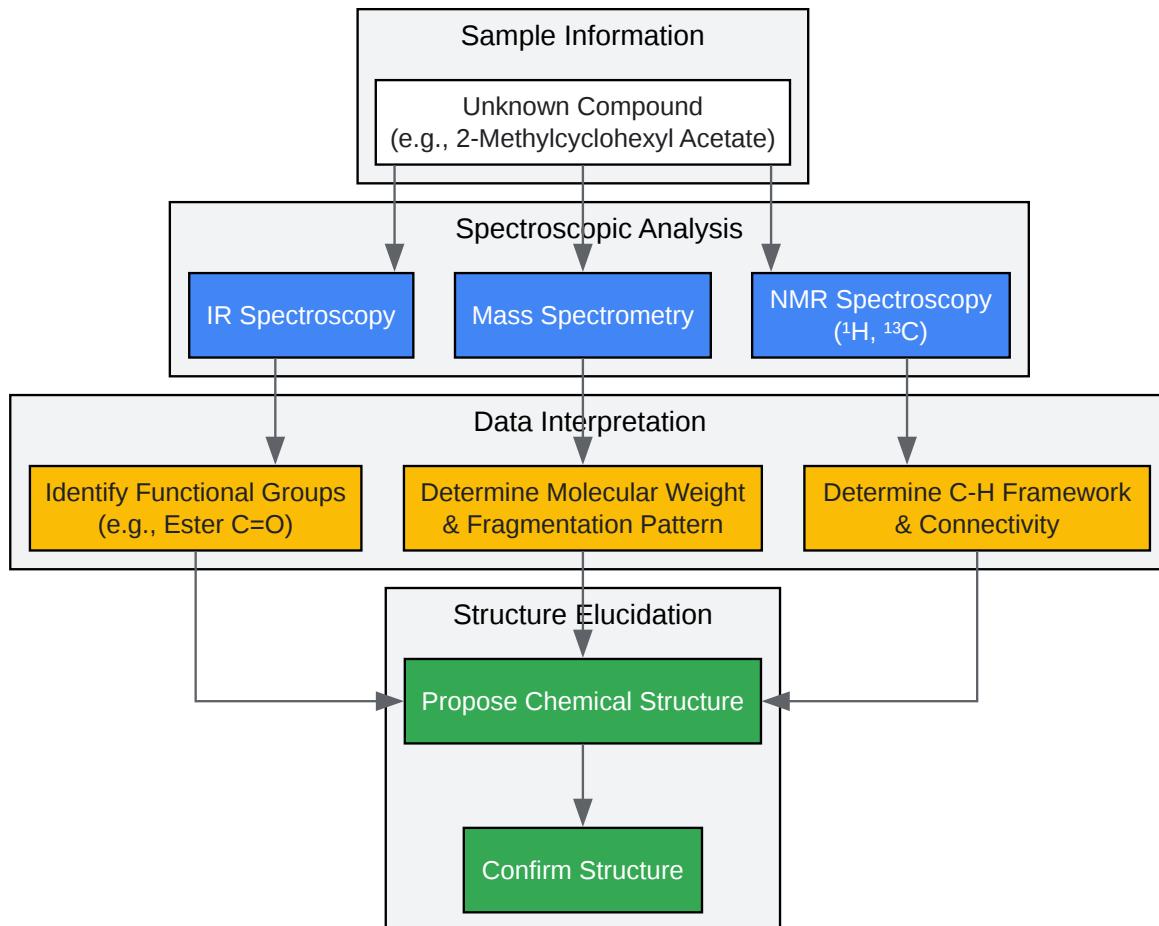
Mass Spectrometry Protocol (Electron Impact)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M^+) and causing fragmentation.[13][16]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[13][16]
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as **2-Methylcyclohexyl acetate**, using a combination of spectroscopic

methods.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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- To cite this document: BenchChem. [spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359852#spectroscopic-data-for-2-methylcyclohexyl-acetate-nmr-ir-mass-spec]

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